REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([N+:11]([O-])=O)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.O.O.Cl[Sn]Cl>C(O)(=O)C.Cl>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([NH2:11])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
21.76 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2[N+](=O)[O-]
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
108.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
108.8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 2M NaOH solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The resulting solid was washed with saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 54.6% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |